molecular formula C21H22FN5O2 B2912914 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one CAS No. 2319849-07-3

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Cat. No. B2912914
CAS RN: 2319849-07-3
M. Wt: 395.438
InChI Key: PQSUAHWVQRLVFD-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

  • A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, with a focus on their molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds demonstrated moderate to good binding energies, indicating their potential for further biological evaluations. The research highlights the versatility of pyridine derivatives in drug development processes (Flefel et al., 2018).

Biological Evaluation

  • Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This study showcased the compounds' cytotoxic activities against cancer cell lines and their inhibitory effects on 5-lipoxygenase, suggesting their potential as therapeutic agents (Rahmouni et al., 2016).

  • Kamal et al. (2015) synthesized new hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, demonstrating significant antimicrobial effectiveness against bacterial strains and fungi, comparing favorably to standard drugs. This research points to the potential of these compounds in addressing antibiotic resistance (Kamal et al., 2015).

Antimicrobial and Anticancer Activities

  • Dabholkar and Gavande (2016) explored the synthesis of 1,4-benzothiazine derivatives with notable antibacterial activities against Gram-positive bacteria, indicating the potential of these compounds in the development of new antibacterial agents (Dabholkar & Gavande, 2016).

  • Abdellatif et al. (2014) investigated pyrazolopyrimidin-4-one derivatives for their anticancer activity, with several compounds showing potent inhibitory effects on the MCF-7 human breast adenocarcinoma cell line. This study underscores the importance of structural diversity in enhancing anticancer activities (Abdellatif et al., 2014).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-14-9-15(2)27(23-14)19-7-8-20(28)26(24-19)13-17-11-25(12-17)21(29)10-16-3-5-18(22)6-4-16/h3-9,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSUAHWVQRLVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

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